![molecular formula C32H27Cl2O4P B3068916 (11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide CAS No. 915038-16-3](/img/structure/B3068916.png)
(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
Overview
Description
“(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide” is a chiral optical isomer . It is also known as “(11bR)-4-Hydroxy-2,6-di (naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho [2,1-d:1’,2’-f] [1,3,2]dioxaphosphepine 4-oxide” with a CAS Number of 1242066-20-1 .
Molecular Structure Analysis
The molecular formula of this compound is C40H33O4P . The SMILES string isOP1(=O)Oc2c(cc3ccccc3c2-c4c(O1)c(cc5ccccc45)-c6cc7ccccc7c8ccccc68)-c9cc%10ccccc%10c%11ccccc9%11
. Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 390-400 °C . It is freely soluble in dichloromethane, chloroform, and most organic solvents .Scientific Research Applications
Organic Semiconductors and Thin Films
Organic semiconductors have captivated researchers for their fascinating optical properties. Materials like the one exhibit π-conjugated electron systems, making them suitable for applications such as gas sensors, field-effect transistors, and photovoltaic cells. The quinoline derivatives, including our compound, fall into this category. Their π-electron delocalization and functional groups contribute to their interesting behavior .
Nonlinear Optical Properties
The compound’s structure, with its dinaphtho backbone and chlorophenyl substituents, gives rise to nonlinear optical properties. These properties are crucial for applications in areas like optical communication, laser technology, and optical switches. Researchers investigate its absorption, emission, and charge transport characteristics .
Organic Light Emitting Diodes (OLEDs)
Quinoline derivatives, including our compound, hold promise for OLEDs. Their luminescent behavior makes them suitable for use in displays, lighting, and other optoelectronic devices. By fine-tuning their properties, scientists aim to enhance OLED efficiency and color purity .
Photocatalysis and Environmental Remediation
The compound’s unique structure and functional groups make it an interesting candidate for photocatalytic applications. Researchers explore its potential in degrading organic pollutants, water purification, and solar-driven reactions. Its π-conjugated system may facilitate charge separation and promote efficient photocatalysis .
Materials Science and Nanotechnology
Researchers investigate the compound’s behavior at the nanoscale. Thin films prepared by thermal evaporation techniques offer insights into its structural properties. By varying annealing temperatures, they optimize grain size, optical band gap, and other parameters. These findings contribute to materials science and nanotechnology applications .
properties
IUPAC Name |
10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27Cl2O4P/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(34)16-12-20)32(30)38-39(35,36)37-31(27)29/h9-18H,1-8H2,(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPWUKWCNZTULV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=C(C=C6)Cl)O)C7=CC=C(C=C7)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(11bR)-2,6-Bis(4-chlorophenyl)-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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